Raloxifene-d10 Hydrochloride
CAS No.:
Cat. No.: VC0207089
Molecular Formula: C₂₈H₁₈D₁₀ClNO₄S
Molecular Weight: 520.11
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₈H₁₈D₁₀ClNO₄S |
---|---|
Molecular Weight | 520.11 |
Introduction
Chemical Structure and Properties
Raloxifene-d10 Hydrochloride is characterized by its molecular formula C28H18D10ClNO4S and a molecular weight of 520.11 g/mol . The compound features ten deuterium atoms strategically incorporated into the raloxifene structure, which creates a mass difference that can be detected through analytical techniques while maintaining similar chemical behavior to the non-deuterated form.
Physical and Chemical Characteristics
The compound is typically available in a "Neat" product format, indicating its presentation as a pure substance without additional excipients or diluents . Quality control standards typically ensure a purity exceeding 95% as determined by HPLC analysis . Like other deuterated compounds, Raloxifene-d10 Hydrochloride exhibits the kinetic isotope effect, where carbon-deuterium bonds demonstrate greater stability than corresponding carbon-hydrogen bonds.
Table 1: Key Chemical Properties of Raloxifene-d10 Hydrochloride
Property | Specification | Reference |
---|---|---|
Molecular Formula | C28H18D10ClNO4S | |
Molecular Weight | 520.11 g/mol | |
Presentation Format | Neat | |
Purity | >95% (HPLC) | |
Product Category | Stable Isotope Labelled Analytical Standard |
Comparison with Related Compounds
The structural relationship between Raloxifene-d10 Hydrochloride and other raloxifene derivatives provides important context for understanding its applications and properties.
Relationship to Non-deuterated Raloxifene
Raloxifene Hydrochloride, the parent compound, has the molecular formula C28H27ClNO4S compared to C28H18D10ClNO4S for the deuterated version . This systematic replacement of ten hydrogen atoms with deuterium creates minimal steric changes but significant differences in mass spectrometric behavior, which is valuable for analytical applications.
Other Deuterated Variants
Raloxifene-d4 Hydrochloride represents another deuterated variant with four deuterium atoms (molecular formula C28H24D4ClNO4S and molecular weight 514.07 g/mol) . This compound serves similar analytical purposes but provides a different isotopic signature that can be useful in specific research applications.
Table 2: Comparison of Raloxifene Variants
Compound | Molecular Formula | Molecular Weight | Deuterium Atoms | Reference |
---|---|---|---|---|
Raloxifene HCl | C28H27ClNO4S | ~510 g/mol | 0 | |
Raloxifene-d4 HCl | C28H24D4ClNO4S | 514.07 g/mol | 4 | |
Raloxifene-d10 HCl | C28H18D10ClNO4S | 520.11 g/mol | 10 |
Mechanism of Action and Pharmacology
Biological Activity
Raloxifene-d10 Hydrochloride retains the core pharmacological properties of raloxifene, functioning as a selective estrogen receptor modulator (SERM). The compound exhibits both estrogenic and anti-estrogenic effects depending on the target tissue, providing tissue-selective modulation of estrogen receptor activity.
Receptor Interactions
Like its non-deuterated counterpart, Raloxifene-d10 Hydrochloride interacts with estrogen receptors, particularly Estrogen Receptor alpha (ERα) . Studies with related SERMs have demonstrated that these compounds can exhibit varied effects on ERα signaling in different contexts, including in the presence of mutations such as Y537S and D538G that affect receptor conformation .
Analytical Applications
Role in Pharmacokinetic Studies
Raloxifene-d10 Hydrochloride serves as an invaluable internal standard for quantitative analysis of raloxifene in biological samples. The deuterium labeling creates a mass shift that allows researchers to differentiate between the administered compound and endogenous or previously administered non-deuterated raloxifene using mass spectrometry.
Metabolic Pathway Investigation
The deuterated compound facilitates the study of metabolic pathways by providing a distinct mass signature that can be traced through various biotransformations. This capability is particularly valuable for understanding how raloxifene is processed in the body and for identifying metabolites.
Table 3: Pharmacokinetic Parameters of Raloxifene Hydrochloride*
Research Value and Applications
Advantages in Mass Spectrometry
The incorporation of deuterium atoms creates distinctive mass spectrometric properties that make Raloxifene-d10 Hydrochloride particularly valuable for analytical applications. The compound's increased mass differentiates it from non-deuterated raloxifene while maintaining virtually identical chromatographic behavior, making it an ideal internal standard.
Enhanced Stability for Research
The deuterium-carbon bonds in Raloxifene-d10 Hydrochloride may exhibit greater stability than the corresponding hydrogen-carbon bonds due to the kinetic isotope effect. This property can be advantageous in research settings where stability and reproducibility are critical.
Current Research Trends
Method Development Applications
Raloxifene-d10 Hydrochloride plays a crucial role in the development and validation of analytical methods for detecting and quantifying raloxifene in various matrices . These methods are essential for both pharmaceutical quality control and clinical research applications.
Quantitative Bioanalysis
In bioanalytical contexts, the compound serves as a reference standard for quantifying raloxifene and its metabolites in biological samples. This application is particularly valuable in pharmacokinetic studies and clinical trials where precise measurement is essential.
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